molecular formula C12H22N2O2 B1484661 tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate CAS No. 1824247-00-8

tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate

Cat. No.: B1484661
CAS No.: 1824247-00-8
M. Wt: 226.32 g/mol
InChI Key: GMPDLHBPFAXVRV-UHFFFAOYSA-N
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Description

tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate: is a chemical compound with a unique bicyclic structure. It is often used in synthetic chemistry due to its stability and reactivity. This compound is known for its role as a protecting group for amines in organic synthesis, making it a valuable tool in the development of pharmaceuticals and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate typically involves the reaction of 2-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate is used as a protecting group for amines, allowing for selective reactions on other parts of the molecule without affecting the amine group .

Biology and Medicine: This compound is used in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its stability and reactivity make it an ideal candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate involves its ability to protect amine groups during chemical reactions. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site, allowing for selective modification of other functional groups. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate stands out due to its bicyclic structure, which provides enhanced stability and reactivity compared to simpler carbamates. This makes it particularly valuable in complex synthetic routes where selective protection of amine groups is essential .

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-8-4-5-10(9)13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPDLHBPFAXVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate
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tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate
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tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate
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tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate
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tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate
Reactant of Route 6
tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate

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